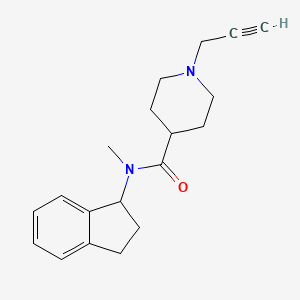

![molecular formula C24H23N3O2 B2455695 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1286703-07-8](/img/structure/B2455695.png)

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been used in the design and synthesis of novel oxoindolin-2-one derivatives, which were initially designed as acetylcholine esterase (AChE) inhibitors . AChE inhibitors are used clinically to treat Alzheimer’s disease (AD), as abnormal posttranslational modifications of tau protein, deposition of amyloid β-protein (Aβ) plagues, and a decrease in the level of the neurotransmitter acetylcholine are known factors contributing to the initiation and progression of AD .

Anticancer Agent

The compound has shown potential as an anticancer agent. In cytotoxic evaluation against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), some derivatives exhibited strong cytotoxicity . One derivative, compound 5g, was found to be particularly potent, with IC 50 values as low as 0.65 μM, even more potent than adriamycin, a positive control .

Fibroblast Growth Factor Receptor Inhibitor

The compound has been used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of FGFR signaling pathway is associated with the progression and development of several cancers, and FGFR inhibitors are currently under clinical investigation for the treatment of various cancers .

Inhibition of Cell Proliferation

In vitro, some derivatives of the compound inhibited breast cancer 4T1 cell proliferation . This suggests potential use in therapies aimed at slowing or stopping the growth of cancer cells.

Induction of Cell Apoptosis

Some derivatives of the compound induced apoptosis in 4T1 cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited in cancer treatment to eliminate cancer cells.

Inhibition of Cell Migration and Invasion

The compound also significantly inhibited the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells to other parts of the body (metastasis).

Mechanism of Action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, including kinase inhibition .

Mode of Action

Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of protein kinase b (pkb) over the closely related kinase pka .

Biochemical Pathways

Compounds inhibiting pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Future Directions

properties

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-17-8-9-21(18(2)14-17)25-22(28)16-27-13-11-20-10-12-26(23(20)24(27)29)15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEWKTBRJGGKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2,4-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

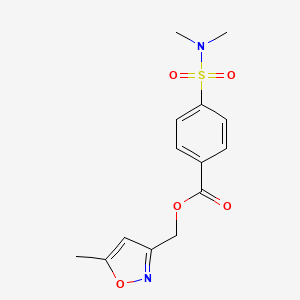

![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2455614.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2455615.png)

![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)

![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)

![ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate](/img/structure/B2455623.png)

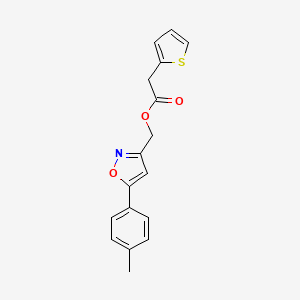

![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)

![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)

![2-[[2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetyl]amino]acetic acid](/img/structure/B2455630.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)